3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea
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Overview
Description
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is a complex organic compound that features a unique combination of bifuran and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea typically involves multiple steps. One common route starts with the preparation of the bifuran moiety, followed by the introduction of the hydroxyethyl group. The final step involves the coupling of the fluorophenylmethyl group with the urea backbone under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the use of high-throughput screening to monitor reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, while the fluorophenyl group can interact with protein receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.
Uniqueness
3-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea is unique due to its combination of bifuran and fluorophenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFYSYRDLISTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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